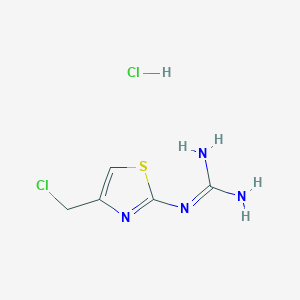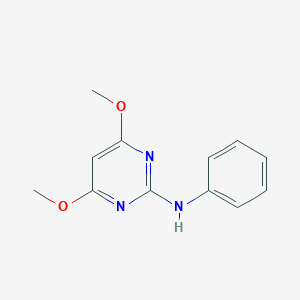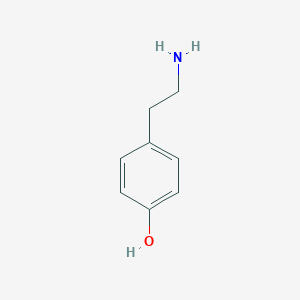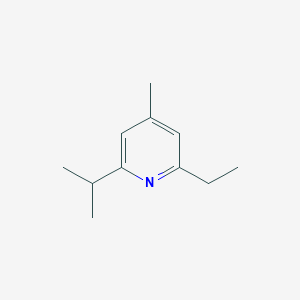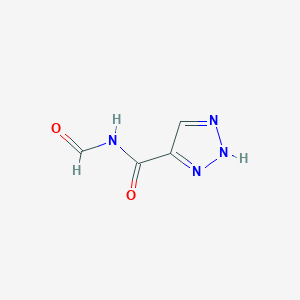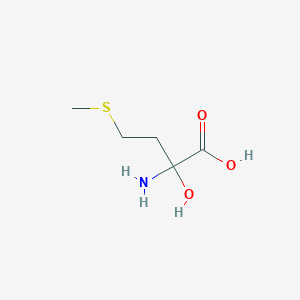
D-Methionine, 2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Methionine, 2-hydroxy- is a derivative of the amino acid methionine. It has been found to have various biochemical and physiological effects, making it a topic of interest in scientific research.
Mécanisme D'action
D-Methionine, 2-hydroxy- works by increasing the levels of glutathione, a powerful antioxidant, in the body. Glutathione helps to neutralize free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. In addition, D-Methionine, 2-hydroxy- has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Effets Biochimiques Et Physiologiques
D-Methionine, 2-hydroxy- has been found to have various biochemical and physiological effects. It has been shown to increase glutathione levels, reduce oxidative stress and inflammation, and improve cognitive function. In addition, it has been found to have anti-cancer properties, making it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
D-Methionine, 2-hydroxy- has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be non-toxic at therapeutic doses. However, one limitation is that it can be difficult to determine the optimal dosage for therapeutic effects.
Orientations Futures
There are several future directions for research on D-Methionine, 2-hydroxy-. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to determine the optimal dosage and duration of treatment for therapeutic effects. Finally, more studies are needed to fully understand the mechanisms of action of D-Methionine, 2-hydroxy- and its potential applications in various diseases and conditions.
In conclusion, D-Methionine, 2-hydroxy- is a derivative of the amino acid methionine that has been found to have various biochemical and physiological effects. It has potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
D-Methionine, 2-hydroxy- can be synthesized through a reaction between methionine and hydrogen peroxide in the presence of a catalyst such as copper or iron. The reaction leads to the formation of 2-hydroxy-4-methylthiobutyric acid, which can be further converted to D-Methionine, 2-hydroxy-.
Applications De Recherche Scientifique
D-Methionine, 2-hydroxy- has been studied for its potential therapeutic effects in various diseases and conditions. It has been found to have antioxidant properties, which can help reduce oxidative stress and inflammation. In addition, it has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
103063-65-6 |
|---|---|
Nom du produit |
D-Methionine, 2-hydroxy- |
Formule moléculaire |
C5H11NO3S |
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
2-amino-2-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-3-2-5(6,9)4(7)8/h9H,2-3,6H2,1H3,(H,7,8) |
Clé InChI |
AQPJRTNUBAWORL-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)(N)O |
SMILES canonique |
CSCCC(C(=O)O)(N)O |
Synonymes |
D-Methionine, 2-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)
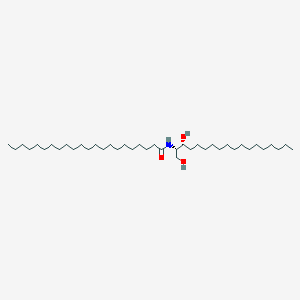
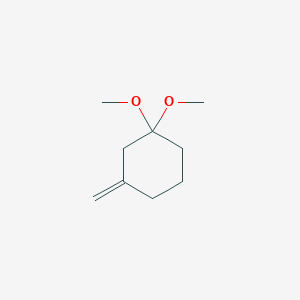
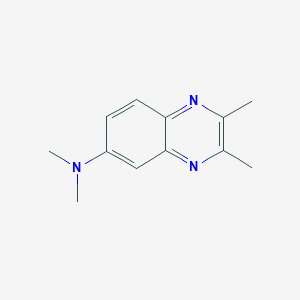
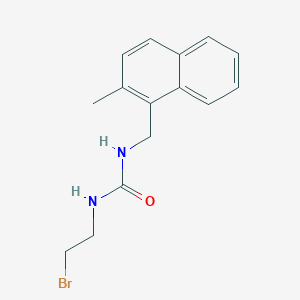
![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
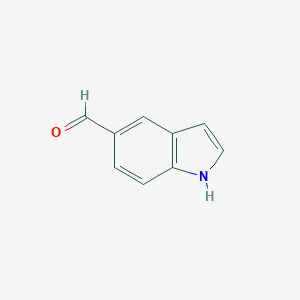
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
